3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine
Description
Properties
IUPAC Name |
6-(naphthalen-1-ylmethylsulfanyl)-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5S/c1-2-9-18-15(5-1)6-3-7-17(18)14-27-20-11-10-19-23-24-21(26(19)25-20)16-8-4-12-22-13-16/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXHFCNFUSCGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from commercially available reagents. One common method involves the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl compounds . The reaction conditions often include refluxing in solvents such as dichloromethane (DCM) or trifluoroacetic acid (TFA) at room temperature .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of triazolo-pyridazine derivatives as inhibitors of c-Met kinase , an important target in cancer treatment. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably:
- Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range against various cancer cell lines, indicating its potential as an anticancer agent .
- Mechanism of Action : It acts by inhibiting c-Met kinase, which plays a crucial role in tumor growth and metastasis. The inhibition of this enzyme can disrupt signaling pathways that promote cancer cell survival and proliferation .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes, making it a candidate for developing inhibitors for therapeutic purposes:
- Indoleamine 2,3-dioxygenase 1 (IDO1) : As part of ongoing research into immunotherapy for cancer, compounds derived from similar scaffolds have shown promise as IDO1 inhibitors. These inhibitors can enhance immune response against tumors by preventing the degradation of tryptophan, an amino acid crucial for T-cell function .
Case Study 1: Inhibition of c-Met Kinase
A series of triazolo-pyridazine derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase. The most promising derivative exhibited an IC50 value comparable to established drugs, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Evaluation
In vitro studies on the compound's cytotoxic effects revealed that it significantly reduced cell viability in multiple cancer cell lines. The results suggested that the compound may induce apoptosis through mechanisms involving mitochondrial dysfunction .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Cancer Therapy | Significant cytotoxicity against A549, MCF-7, HeLa cell lines; potential as c-Met kinase inhibitor. |
| Enzyme Inhibition | Potential IDO1 inhibitor; enhances immune response in cancer therapy. |
Mechanism of Action
The mechanism of action of 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition in antibacterial activity or receptor modulation in anticonvulsant activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related derivatives from the evidence:
Key Structural and Functional Differences
Core Isomerism :
- The [1,2,4]triazolo[4,3-b ]pyridazine core (target compound, vébreltinib) differs from [1,2,4]triazolo[4,3-a ]pyridine in ring fusion position, altering electronic distribution and planarity . This impacts biological target interactions (e.g., kinase inhibition vs. herbicidal activity) .
Substituent Effects :
- Lipophilicity : The naphthalen-1-ylmethyl group in the target compound enhances membrane permeability compared to furan-2-yl (891099-01-7) or benzylthio groups (Compounds 15a–e) but may reduce aqueous solubility .
- Electronic Properties : Electron-withdrawing groups (e.g., chlorine in ’s herbicidal compound) enhance herbicidal activity, while electron-donating groups (e.g., methoxy in 15a) favor antimalarial effects .
Biological Activity Trends: Anticancer Potential: Vébreltinib’s kinase inhibition suggests that triazolo[4,3-b]pyridazines with bulky aromatic substituents (e.g., naphthyl in the target compound) may target similar pathways . Antimicrobial and Herbicidal Applications: Pyridine and sulfanyl groups in 891099-01-7 and 15a–e correlate with antimicrobial activity, while chloro and alkyl substituents drive herbicidal effects .
Biological Activity
The compound 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine (referred to as Compound A ) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its synthesis, pharmacological properties, and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
Compound A has a complex structure characterized by a triazolo-pyridazine core linked to a naphthalenylmethyl sulfanyl group. Its molecular formula is , and it possesses several functional groups that may contribute to its biological activity.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds similar to Compound A. For instance, derivatives of triazolo-pyridazines have shown significant activity against Mycobacterium tuberculosis, with some compounds exhibiting IC90 values as low as 3.73 μM . While specific data on Compound A's antimicrobial efficacy is limited, its structural analogs indicate potential for similar activity.
Anticancer Activity
The antiproliferative effects of triazolo-pyridazine derivatives have been well-documented. For example, a related compound demonstrated potent activity against various cancer cell lines with IC50 values ranging from 0.008 to 0.014 μM . The mechanism of action often involves disruption of tubulin polymerization, which is critical for cell division. Given the structural similarities, it is plausible that Compound A may exhibit comparable anticancer properties.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | TBD | TBD | TBD |
| Analog 1 | 0.008 | A549 | Tubulin polymerization inhibition |
| Analog 2 | 0.014 | HT-1080 | Tubulin polymerization inhibition |
Cytotoxicity Studies
In vitro studies assessing the cytotoxicity of related compounds have indicated that many exhibit moderate to potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). For instance, one study reported that a derivative showed significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells . These findings suggest that Compound A could be further evaluated for its safety profile and therapeutic index.
Case Study 1: Antitubercular Activity
In a study evaluating the antitubercular potential of various derivatives, five compounds were identified with significant activity against Mycobacterium tuberculosis H37Ra. The most active compound achieved an IC90 of 40.32 μM, suggesting that structural modifications could enhance efficacy . While direct data on Compound A is not available, its design suggests it could be a candidate for similar testing.
Case Study 2: Anticancer Efficacy
A series of triazolo-pyridazine derivatives were synthesized and tested for their antiproliferative effects. One compound demonstrated an IC50 value of 0.009 μM against gastric adenocarcinoma cells, indicating strong anticancer potential . The structural features shared with Compound A warrant further investigation into its antiproliferative capabilities.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(6-{[(naphthalen-1-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of hydrazine intermediates (e.g., pyridine-hydrazide derivatives) with sulfur-containing precursors (e.g., naphthalen-1-ylmethyl mercaptan). Key steps include nucleophilic substitution and oxidative ring closure. For example, sodium hypochlorite in ethanol can serve as a green oxidant for cyclization, achieving ~73% yield under reflux (3–6 hours) . Solvent choice (e.g., ethanol vs. THF) and temperature (60–100°C) critically affect purity and yield .
- Characterization : NMR (¹H/¹³C), high-resolution MS, and HPLC (>95% purity) are standard for structural validation .
Q. How does the naphthalen-1-ylmethylsulfanyl substituent influence the compound’s electronic and steric properties?
- Analysis : The naphthalene group introduces significant steric bulk and π-π stacking potential, while the sulfanyl linker enhances hydrophobicity and redox reactivity. Computational studies (e.g., DFT) can model charge distribution and HOMO-LUMO gaps. Comparative data with benzyl or chlorophenyl analogs show reduced solubility but improved binding affinity in hydrophobic enzyme pockets .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
- Approach : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the triazolo-pyridazine core’s known role in disrupting ATP-binding sites. Antimicrobial activity can be tested via broth microdilution (MIC values against Gram+/Gram– bacteria). Anticancer potential is assessed via MTT assays (IC₅₀ in cancer cell lines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies rationalize contradictory bioactivity data across analogs?
- Case Study : Substitutions at the pyridazine ring (e.g., chloro vs. methoxy groups) significantly alter potency. For example, chlorophenyl derivatives exhibit stronger antibacterial activity (MIC: 2–4 µg/mL) but lower solubility, whereas methoxy analogs show improved pharmacokinetics but reduced target affinity . Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses .
Q. What strategies resolve discrepancies in enzyme inhibition data between computational predictions and experimental results?
- Troubleshooting : Validate docking predictions with SPR (surface plasmon resonance) to measure binding kinetics (kₐ, kₑ). If discrepancies persist, assess compound stability under assay conditions (e.g., pH-dependent degradation via HPLC). For example, sulfanyl groups may oxidize to sulfones in aerobic environments, altering activity .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Design : Modify formulation using liposomal encapsulation or PEGylation to enhance bioavailability. Pharmacokinetic profiling in rodent models (Cmax, t½, AUC) reveals rapid clearance due to hepatic metabolism. Co-administration with CYP450 inhibitors (e.g., ketoconazole) may prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
